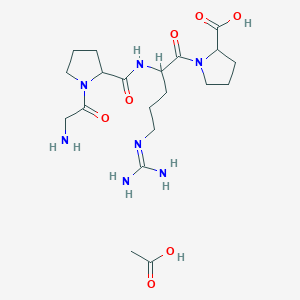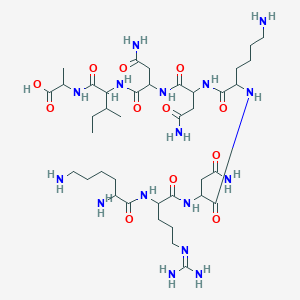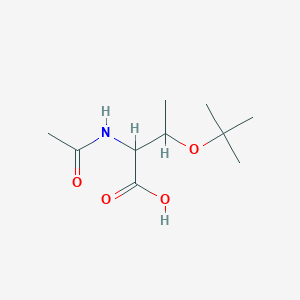
Acetyl-O-tert-butyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-THR(TBU)-OH: is a synthetic peptide derivative that includes a threonine residue protected by a tert-butyl group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-THR(TBU)-OH typically involves solid-phase peptide synthesis (SPPS). The threonine residue is protected with a tert-butyl group to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The tert-butyl group is introduced during the synthesis to protect the hydroxyl group of threonine.
Industrial Production Methods: Industrial production of AC-THR(TBU)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: AC-THR(TBU)-OH can undergo oxidation reactions, particularly at the threonine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free threonine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products:
Oxidation: Oxidized threonine derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Free threonine residue after removal of the tert-butyl group.
Scientific Research Applications
Chemistry: AC-THR(TBU)-OH is used in the synthesis of complex peptides and proteins. Its stability makes it a valuable intermediate in peptide synthesis.
Biology: In biological research, AC-THR(TBU)-OH is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for understanding the behavior of threonine residues in proteins.
Medicine: While not directly used as a drug, AC-THR(TBU)-OH is important in the development of peptide-based therapeutics. It helps in the design and synthesis of peptide drugs.
Industry: In the pharmaceutical industry, AC-THR(TBU)-OH is used in the production of peptide-based drugs and as a research tool for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of AC-THR(TBU)-OH is primarily related to its role in peptide synthesis. The tert-butyl group protects the threonine residue during synthesis, preventing unwanted side reactions. Once the synthesis is complete, the tert-butyl group can be removed under acidic conditions, yielding the free threonine residue. This protection-deprotection strategy is crucial for the successful synthesis of complex peptides.
Comparison with Similar Compounds
AC-SER(TBU)-OH: Similar to AC-THR(TBU)-OH but with a serine residue instead of threonine.
AC-THR(AC)-OH: Threonine protected with an acetyl group instead of a tert-butyl group.
AC-THR(BZL)-OH: Threonine protected with a benzyl group.
Uniqueness: AC-THR(TBU)-OH is unique due to the stability provided by the tert-butyl group. This stability is advantageous in peptide synthesis, allowing for the efficient production of complex peptides without unwanted side reactions. The tert-butyl group is also easily removable under acidic conditions, making it a versatile protecting group in peptide chemistry.
Properties
IUPAC Name |
2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQQJUFULLOMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
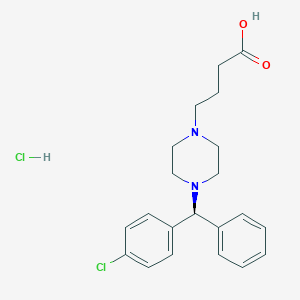
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
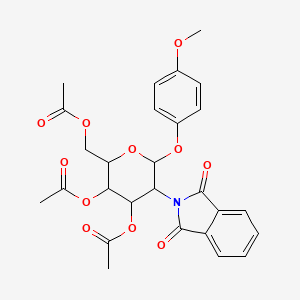

![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
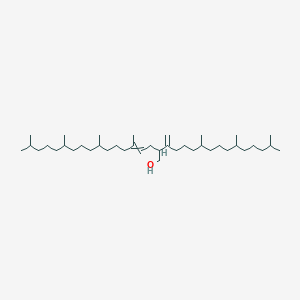


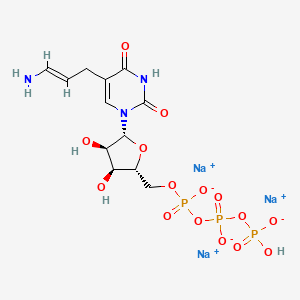
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
